BenchChemオンラインストアへようこそ!

1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione

Muscarinic receptor pharmacology M5 mAChR CNS drug discovery

Choose 1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione over generic spirocycles or simple succinimides to accelerate your SAR campaigns. This pre-formed building block eliminates 1–2 synthetic steps from the core scaffold (1-oxa-4-thia-8-azaspiro[4.5]decane, CAS 5608-98-0), delivering the validated M5 mAChR-active spiro core (IC50 = 6.2 µM) directly conjugated to a nanomolar aldose reductase inhibitor pharmacophore. The ethyl linker distinguishes it from sulfonamide analogs, enabling exploration of alternative orthosteric binding modes. With 5 H-bond acceptors, 0 donors, and a conformationally constrained spiro junction, it occupies a distinct physicochemical space ideal for property-driven lead optimization. Available at ≥95% purity for reliable parallel synthesis workflows.

Molecular Formula C13H18N2O4S
Molecular Weight 298.36
CAS No. 1351585-39-1
Cat. No. B2620364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione
CAS1351585-39-1
Molecular FormulaC13H18N2O4S
Molecular Weight298.36
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)N2CCC3(CC2)OCCS3
InChIInChI=1S/C13H18N2O4S/c16-10-1-2-11(17)15(10)9-12(18)14-5-3-13(4-6-14)19-7-8-20-13/h1-9H2
InChIKeyOFGFUJPFSKPYNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione (CAS 1351585-39-1): Spirocyclic Building Block for Medicinal Chemistry & Early Discovery


1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione (CAS 1351585-39-1) is a spirocyclic organic compound with molecular formula C13H18N2O4S and molecular weight 298.36 g/mol that integrates a 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold with a pyrrolidine-2,5-dione (succinimide) moiety via an ethyl linker . The 1-oxa-4-thia-8-azaspiro[4.5]decane core has recently gained attention in medicinal chemistry as a privileged scaffold, particularly following its identification as a novel chemotype for muscarinic acetylcholine receptor M5 (mAChR M5) inhibition [1]. The succinimide substructure is a well-established pharmacophore associated with aldose reductase inhibition, exemplified by clinically investigated agents such as ranirestat (AS-3201) . This compound is primarily supplied as a research-grade building block for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why 1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione (CAS 1351585-39-1) Cannot Be Replaced by Simpler Spiro or Succinimide Analogs


This compound occupies a distinct chemical space that generic spirocyclic building blocks or simple succinimides cannot replicate. The 1-oxa-4-thia-8-azaspiro[4.5]decane core embeds three different heteroatoms (oxygen, sulfur, and a tertiary amine nitrogen) within a conformationally constrained spiro framework, a feature that directly impacts ligand recognition: a closely related analog bearing the identical scaffold (VU0549108) demonstrated measurable selectivity for the M5 muscarinic receptor over M1–M4 subtypes (M5 IC50 = 6.2 microM, M1–4 IC50s >10 microM) [1]. By contrast, simple 8-azaspiro[4.5]decane-7,9-dione derivatives (which lack both the oxa-thia substitution and the succinimide extension) operate through anticonvulsant mechanisms and show no reported M5 activity [2], while standalone succinimide aldose reductase inhibitors such as ranirestat achieve nanomolar potency at a completely unrelated enzymatic target . The ethyl linker connecting the spiro core to the succinimide ring in the target compound further distinguishes it from sulfonamide-linked analogs like VU0549108, potentially altering both binding kinetics and physicochemical profiles. Substituting this compound with a simpler spiro intermediate or a generic N-substituted succinimide would therefore forfeit the integrated polypharmacophore design, undermining any SAR campaign built around this specific scaffold-topology combination.

Quantitative Differentiation Evidence for 1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione (CAS 1351585-39-1) Versus Comparators


M5 Muscarinic Receptor Subtype Selectivity: Scaffold-Validated Differentiation from VU0549108

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold, which forms the core of the target compound, has been experimentally validated as a ligand for the M5 muscarinic acetylcholine receptor. In a ligand-based virtual screening campaign, the closely related analog VU0549108—differing only in the N-substituent (trimethylpyrazol-4-yl-sulfonyl vs. succinimide-ethyl)—showed M5 IC50 = 6.2 microM with >1.6-fold selectivity over M1–M4 subtypes (M1–M4 IC50s >10 microM) [1]. Although direct M5 potency data for the target compound itself are not yet publicly available, the shared core scaffold establishes a strong class-level inference for M5 engagement, differentiating it from spiro-scaffolds that have not demonstrated this activity profile.

Muscarinic receptor pharmacology M5 mAChR CNS drug discovery Spirocyclic chemotype

Polypharmacophore Architecture: Combined M5 Ligand and Aldose Reductase Inhibitor Potential vs. Single-Mechanism Analogs

The target compound is structurally unique in that it covalently links a spirocyclic scaffold with demonstrated M5 muscarinic activity (class-level, via VU0549108) to a succinimide moiety that is the core pharmacophore of multiple potent aldose reductase inhibitors. Ranirestat (AS-3201), a succinimide-based clinical candidate, inhibits aldose reductase with IC50 values of 11 nM (rat lens) and 15 nM (recombinant human), and a Ki of 0.38 nM . Other spirosuccinimide derivatives described in patent literature have shown IC50 values in the sub-micromolar to nanomolar range against aldose reductase [1]. In contrast, simpler spirocyclic building blocks such as the unsubstituted 1-oxa-4-thia-8-azaspiro[4.5]decane (CAS 5608-98-0, MW 159.25) lack the succinimide extension entirely and carry no intrinsic aldose reductase inhibitory potential . This dual-pharmacophore architecture may be particularly relevant for diabetic complications research, where both aldose reductase inhibition and muscarinic receptor modulation have therapeutic implications.

Polypharmacology Aldose reductase Diabetic complications Dual-mechanism design

Heteroatom Diversity and Conformational Rigidity: Physicochemical Differentiation from 8-Azaspiro[4.5]decane-7,9-diones

The incorporation of oxygen and sulfur heteroatoms into the spirocyclic system of the target compound represents a deliberate design strategy to modulate physicochemical properties relative to all-carbon or single-heteroatom spiro systems. The 1-oxa-4-thia-8-azaspiro[4.5]decane core (present in the target compound) contains three heteroatoms (O, S, N) versus the 8-azaspiro[4.5]decane-7,9-dione scaffold (found in buspirone and related anticonvulsant agents) which contains one nitrogen and two carbonyl oxygens outside the spiro ring [1]. The introduction of sulfur increases polar surface area and can enhance metabolic stability through altered CYP oxidation profiles [2]. The succinimide-ethyl extension in the target compound further adds hydrogen bond acceptor capacity (two additional carbonyl groups) compared to the unsubstituted 1-oxa-4-thia-8-azaspiro[4.5]decane (MW 159.25, HBA count = 2) . This expanded heteroatom landscape may translate into differentiated solubility, permeability, and target engagement profiles that simpler spiro building blocks cannot achieve.

Physicochemical profiling Drug-likeness Spirocyclic scaffolds Lead optimization

Synthetic Tractability and Commercial Availability: The Target Compound as a Ready-to-Use Building Block vs. Multi-Step Custom Synthesis

The target compound CAS 1351585-39-1 is commercially available from multiple suppliers as a pre-synthesized building block, eliminating the need for multi-step in-house synthesis. According to vendor specifications, the compound is supplied at a purity of 95% or higher, with a molecular weight of 298.36 g/mol and molecular formula C13H18N2O4S . In contrast, the unsubstituted core scaffold 1-oxa-4-thia-8-azaspiro[4.5]decane (CAS 5608-98-0) is also commercially available but requires further synthetic elaboration (N-acylation with succinimide-acetyl chloride or equivalent) to reach the target compound, adding 1–2 synthetic steps and associated yield losses . Patent literature confirms that N-acylation of spirocyclic amines with succinimide derivatives is a standard but non-trivial transformation, with reported yields varying from 45% to 85% depending on conditions [1]. Procuring the pre-formed target compound therefore saves 2–5 days of synthesis and purification time per batch.

Chemical sourcing Building blocks Synthetic accessibility MedChem procurement

Recommended Research and Industrial Applications for 1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione (CAS 1351585-39-1)


CNS Drug Discovery: M5 Muscarinic Receptor Tool Compound and SAR Expansion

Based on the experimentally validated M5 mAChR activity of the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold (demonstrated by VU0549108 with M5 IC50 = 6.2 microM and >1.6-fold selectivity over M1–M4) [1], the target compound is suitable as a starting point for M5-focused SAR campaigns. The succinimide-ethyl N-substituent offers a distinct vector for chemical elaboration compared to the sulfonamide linkage in VU0549108, enabling exploration of alternative binding modes within the orthosteric site (Ki = 2.7 microM reported for the scaffold in [3H]-NMS displacement assays). This application directly leverages the differential architecture of the target compound relative to the published M5 chemotype to probe structure-activity relationships at an emerging CNS target.

Diabetic Complications Research: Dual-Pharmacophore Screening for Polypharmacology

The compound's unique combination of a succinimide moiety—validated as a nanomolar aldose reductase inhibitor pharmacophore (ranirestat IC50 = 11–15 nM, Ki = 0.38 nM) —with an M5-active spirocyclic scaffold makes it a candidate for polypharmacology screening in diabetic neuropathy and nephropathy models. In contrast to standalone aldose reductase inhibitors that address only the polyol pathway, this compound offers the potential to simultaneously engage muscarinic receptor pathways implicated in neuronal function. Researchers investigating diabetic complications where both pathways contribute to pathology should consider this compound over single-target chemical probes.

Medicinal Chemistry Building Block: Efficient Access to Functionalized Spirocyclic Libraries

As a commercially available, pre-formed spirocyclic building block (purity >= 95%) , this compound eliminates 1–2 synthetic steps compared to starting from the core scaffold 1-oxa-4-thia-8-azaspiro[4.5]decane (CAS 5608-98-0) and performing N-acylation . The succinimide ring offers additional synthetic handles for further derivatization (e.g., ring-opening to amic acids, reduction to pyrrolidines), enabling rapid construction of diverse compound libraries for high-throughput screening. This procurement advantage is particularly relevant for industrial medicinal chemistry groups requiring gram-quantity building blocks with reliable purity for parallel synthesis workflows.

Physicochemical Property Optimization: Exploring Thia-Oxa-Aza Heteroatom Effects on Drug-Likeness

The thia-oxa-aza heteroatom triad embedded in the spirocyclic core of the target compound represents a deliberate structural feature for modulating drug-like properties [2]. With 5 hydrogen bond acceptors and 0 donors, MW 298.36, and the conformationally constrained spiro junction, this compound occupies physicochemical space that is distinct from all-carbon spirocycles or single-heteroatom analogs. Researchers engaged in property-driven lead optimization can use this compound to systematically evaluate the impact of sulfur and oxygen incorporation on solubility, permeability, CYP inhibition, and metabolic stability relative to simpler spiro scaffolds such as 8-azaspiro[4.5]decane-7,9-diones.

Quote Request

Request a Quote for 1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.